5-cinnamyl-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
5-cinnamyl-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C16H16N4O2 and its molecular weight is 296.33. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Chemistry in Drug Design
Heteroatom substitution in the cinnamyl ring, aimed at improving solubility, bioavailability, and reducing toxicity, has led to the creation of analogues with enhanced biological activities. For example, analogues with nitrogen atoms introduced into the cinnamyl phenyl ring exhibited equal or higher apoptosis-inducing activity in cancer cells, making them promising candidates for the treatment of acute myeloid leukemia (Xia et al., 2011).
Antimicrobial and Antifungal Applications
The synthesis of novel pyrazolo[3,4-d]pyrimidines has been explored for antimicrobial and antifungal applications. For instance, compounds synthesized through microwave-assisted processes displayed significant anti-inflammatory, analgesic, and antipyretic activities (Antre et al., 2011). Additionally, new derivatives exhibited potent antifungal activities, suggesting their potential as novel antifungal agents (Wang et al., 2008).
Antitumor and Anticancer Activity
Pyrazolo[3,4-d]pyrimidin-4-ones have shown promising antitumor and anticancer activities. For instance, a series of pyrazolo[3,4-d]pyrimidines were synthesized and tested for antitumor activity across different cell lines, with some compounds displaying potent antitumor activity (Kandeel et al., 2012). This suggests the potential for further development into therapeutic agents.
Anti-inflammatory and Analgesic Properties
The exploration of pyrazolo[3,4-d]pyrimidines has also extended into anti-inflammatory and analgesic properties. Some synthesized compounds demonstrated activities similar to standard drugs, indicating their potential as new anti-inflammatory and analgesic agents (Rahmouni et al., 2016).
Synthesis Techniques and Methodologies
Innovative synthesis techniques such as microwave-assisted synthesis have been employed to create pyrazolo[3,4-d]pyrimidines, highlighting the continuous development of more efficient and sustainable methods in chemical synthesis (Nagaraju et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with the epidermal growth factor receptor (egfr) .
Mode of Action
It’s likely that it interacts with its target proteins in a manner similar to other pyrimidin-4-ones . These compounds typically bind to their target proteins and modulate their activity, leading to downstream effects.
Biochemical Pathways
Given the potential interaction with egfr, it’s plausible that it could influence pathways related to cell growth and proliferation .
Pharmacokinetics
Similar compounds have been synthesized and characterized by nmr spectrometry , suggesting that they could be absorbed and distributed in the body
Result of Action
Given its potential interaction with egfr, it could potentially influence cell growth and proliferation .
Properties
IUPAC Name |
1-(2-hydroxyethyl)-5-[(E)-3-phenylprop-2-enyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c21-10-9-20-15-14(11-18-20)16(22)19(12-17-15)8-4-7-13-5-2-1-3-6-13/h1-7,11-12,21H,8-10H2/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPVZKRIVVBWGA-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C=NC3=C(C2=O)C=NN3CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C=NC3=C(C2=O)C=NN3CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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